molecular formula C11H20O2 B12613795 Pentanoic acid, 4-hexenyl ester CAS No. 903552-55-6

Pentanoic acid, 4-hexenyl ester

Cat. No.: B12613795
CAS No.: 903552-55-6
M. Wt: 184.27 g/mol
InChI Key: QLAHTOAWSVBMSN-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-hexenyl ester, also known as linalyl valerate, is an organic compound with the molecular formula C15H26O2. It is an ester formed from pentanoic acid and 4-hexenol. This compound is known for its pleasant fruity and floral aroma, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic acid, 4-hexenyl ester can be synthesized through the esterification reaction between pentanoic acid and 4-hexenol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then subjected to distillation to purify the ester product .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-hexenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Pentanoic acid and 4-hexenol.

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-hexenyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cell membrane components. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 4-hexenyl ester is unique due to its specific combination of a pentanoic acid moiety and a 4-hexenyl group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various applications .

Properties

CAS No.

903552-55-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

hex-4-enyl pentanoate

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h3,5H,4,6-10H2,1-2H3

InChI Key

QLAHTOAWSVBMSN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCCC=CC

Origin of Product

United States

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